molecular formula C17H15ClN2O6S B278673 N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No. B278673
M. Wt: 410.8 g/mol
InChI Key: XBPURMARAXDHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, commonly known as CDMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a benzisothiazolone derivative that has a unique chemical structure, which makes it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of CDMB is not fully understood. However, it has been proposed that CDMB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. CDMB has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
CDMB has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CDMB has been shown to modulate the levels of various cytokines, chemokines, and growth factors, which are involved in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of CDMB is its potency and selectivity towards COX-2 and LOX enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological conditions. However, the limited availability of CDMB and its potential toxicity at high concentrations are some of the limitations for its use in lab experiments.

Future Directions

There are several future directions for research on CDMB. One of the potential applications of CDMB is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of CDMB and its potential therapeutic benefits in these conditions. Another potential application of CDMB is in the development of novel anti-cancer drugs. Further studies are needed to investigate the efficacy and safety of CDMB and its derivatives in animal models and clinical trials.

Synthesis Methods

The synthesis of CDMB involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-chloroacetyl chloride in the presence of a base to yield the intermediate product, N-(4-chloro-2,5-dimethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium nitrite and sulfuric acid to yield the final product, N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide.

Scientific Research Applications

CDMB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. CDMB has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Molecular Formula

C17H15ClN2O6S

Molecular Weight

410.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H15ClN2O6S/c1-25-13-8-12(14(26-2)7-11(13)18)19-16(21)9-20-17(22)10-5-3-4-6-15(10)27(20,23)24/h3-8H,9H2,1-2H3,(H,19,21)

InChI Key

XBPURMARAXDHOZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl

Origin of Product

United States

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